
1,4-二异丁基磺基琥珀酸钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 1,4-diisobutyl sulfosuccinate (DIBUS) is a synthetic anionic surfactant used in a variety of applications, including laboratory experiments, industrial processes, and consumer products. It is a derivative of sulfosuccinic acid, and is composed of two isobutyl groups and one sulfonate group attached to a sodium atom. DIBUS has several unique characteristics that make it an attractive choice for a wide range of applications.
科学研究应用
作用机制
Target of Action
Sodium 1,4-diisobutyl sulfosuccinate, also known as Docusate Sodium, primarily targets the intestines . It is used to treat constipation associated with dry, hard stools, or opioid-induced constipation .
Mode of Action
Docusate Sodium acts by increasing the amount of water the stool absorbs in the gut, making the stool softer and easier to pass . It can be administered orally or rectally .
Biochemical Pathways
It is known that the compound works by increasing the water content in the stool, which in turn softens the stool and facilitates its passage through the intestines .
Pharmacokinetics
It is known that the onset of action can take from 12 hours to 5 days . The duration of action is typically around 3 days .
Result of Action
The primary result of Sodium 1,4-diisobutyl sulfosuccinate’s action is the softening of the stool, which aids in alleviating constipation .
安全和危害
Sodium 1,4-diisobutyl sulfosuccinate has a hazard symbol of Xi, with hazard codes of 36/37/38 . Safety instructions include 26-36 . The U.S. Environmental Protection Agency (EPA) ensures that there is a reasonable certainty that no harm will result to infants and children from aggregate exposure to the pesticide chemical residue .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Sodium 1,4-diisobutyl sulfosuccinate involves the reaction between diisobutylene oxide and sodium sulfite followed by sulfonation with sulfur trioxide. The product is then neutralized with sodium hydroxide to form the final compound.", "Starting Materials": ["Diisobutylene oxide", "Sodium sulfite", "Sulfur trioxide", "Sodium hydroxide"], "Reaction": ["1. Diisobutylene oxide and sodium sulfite are mixed and heated to form sodium 1,4-diisobutyl sulfite.", "2. Sulfur trioxide is added to the mixture to sulfonate the sodium 1,4-diisobutyl sulfite, forming sodium 1,4-diisobutyl sulfosuccinate.", "3. The product is then neutralized with sodium hydroxide to form the final compound, Sodium 1,4-diisobutyl sulfosuccinate."] } | |
| 127-39-9 | |
分子式 |
C12H22NaO7S |
分子量 |
333.36 g/mol |
IUPAC 名称 |
sodium;1,4-bis(2-methylpropoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C12H22O7S.Na/c1-8(2)6-18-11(13)5-10(20(15,16)17)12(14)19-7-9(3)4;/h8-10H,5-7H2,1-4H3,(H,15,16,17); |
InChI 键 |
FXZAUBIBKADOBA-UHFFFAOYSA-N |
手性 SMILES |
CC(C)COC(=O)CC(C(=O)OCC(C)C)S(=O)(=O)[O-].[Na+] |
SMILES |
CC(C)COC(=O)CC(C(=O)OCC(C)C)S(=O)(=O)[O-].[Na+] |
规范 SMILES |
CC(C)COC(=O)CC(C(=O)OCC(C)C)S(=O)(=O)O.[Na] |
| 127-39-9 | |
物理描述 |
Liquid |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



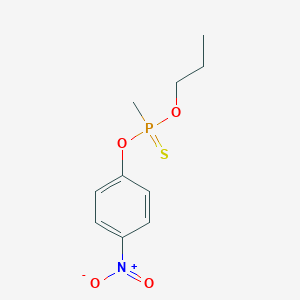
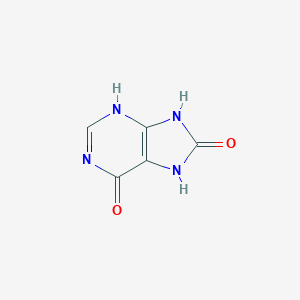

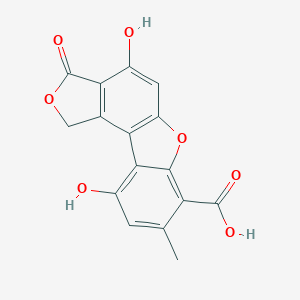

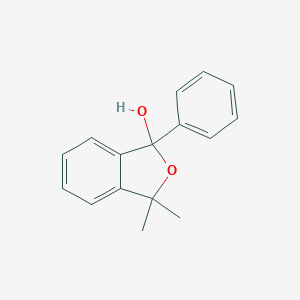
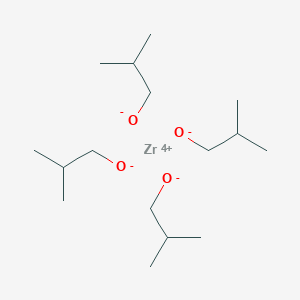
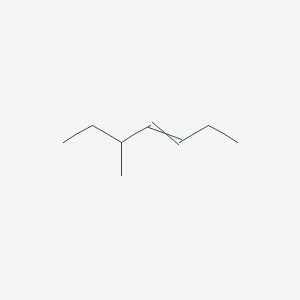
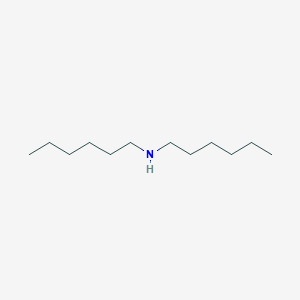
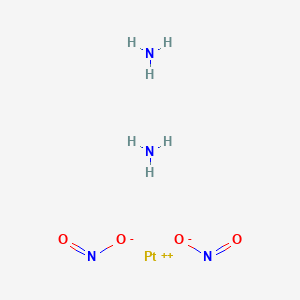

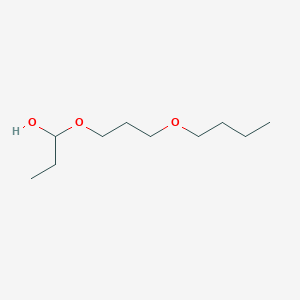
![3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B85680.png)
